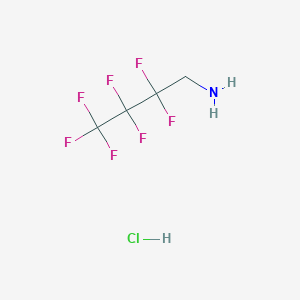

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride

Descripción general

Descripción

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a fluorinated amine compound with the molecular formula C4H4F7N·HCl. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Mecanismo De Acción

Target of Action

The primary targets of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride are currently unknown . This compound is used as a pharmaceutical intermediate , which suggests it may be involved in the synthesis of active pharmaceutical ingredients that have specific targets.

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information about how such factors impact this compound is currently unavailable . It is recommended to store this compound away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride typically involves the reaction of 2,2,3,3,4,4,4-Heptafluorobutylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

C4H4F7N+HCl→

Actividad Biológica

2,2,3,3,4,4,4-Heptafluorobutylamine hydrochloride is a fluorinated amine compound known for its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article delves into its biological activity, examining relevant research findings and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 199.0701 g/mol

- CAS Registry Number : 374-99-2

- Chemical Structure : The structure features a heptafluorobutyl group attached to an amine.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 199.0701 g/mol |

| CAS Number | 374-99-2 |

| Appearance | Colorless liquid |

| Density | 1.456 g/mL at 25 °C |

Research indicates that heptafluorobutylamines exhibit distinct biological activities due to their fluorinated structure. Fluorinated compounds often demonstrate enhanced lipophilicity and stability, which can influence their interaction with biological membranes and proteins.

Antifouling Properties

A study highlighted the use of heptafluorobutylamine in creating antifouling surfaces. The zwitterionic polymer coatings modified with heptafluorobutylamine showed significant resistance to nonspecific protein adsorption. This property is crucial for biomedical applications where biofouling can lead to inaccurate diagnostic results .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of heptafluorobutylamines. In vitro studies demonstrated that while some derivatives exhibited cytotoxic effects on certain cancer cell lines, the specific impact of this compound requires further investigation to determine its therapeutic index and safety margins .

Case Studies

- Nanoparticle Coatings : Research on nanoparticle coatings using heptafluorobutylamine showed that these coatings could enhance the stability and biocompatibility of nanoparticles in biological environments. The modified surfaces were able to reduce protein adsorption significantly compared to unmodified surfaces .

- Drug Delivery Systems : Heptafluorobutylamine has been explored in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can potentially improve the bioavailability of drugs by enhancing their solubility and permeability across cellular membranes .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antifouling | Significant reduction in nonspecific protein adsorption |

| Cytotoxicity | Variable effects on cancer cell lines; further studies needed |

| Drug Delivery | Improved solubility and permeability of therapeutic agents |

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F7N.ClH/c5-2(6,1-12)3(7,8)4(9,10)11;/h1,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYUHKFQCFFSBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895169 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2794-75-4 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.